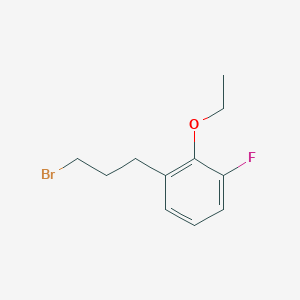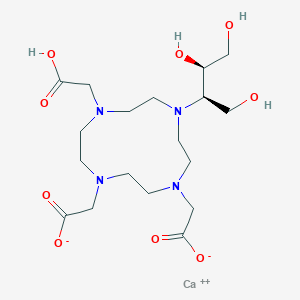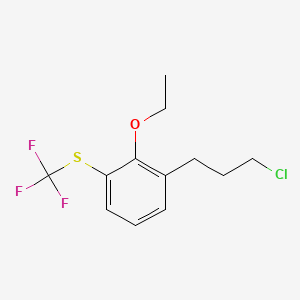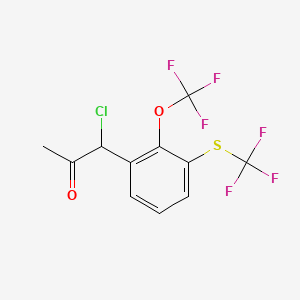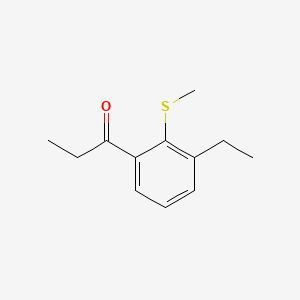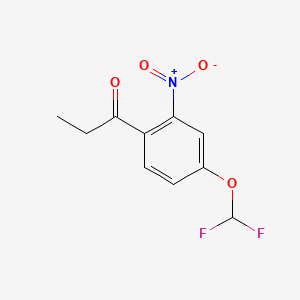
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4 It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acidic or basic conditions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Methoxy-2-nitrophenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which can influence its chemical properties and applications.
1-(4-(Trifluoromethoxy)-2-nitrophenyl)propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behavior and applications compared to its analogs.
Properties
Molecular Formula |
C10H9F2NO4 |
|---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-nitrophenyl]propan-1-one |
InChI |
InChI=1S/C10H9F2NO4/c1-2-9(14)7-4-3-6(17-10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3 |
InChI Key |
MWADTSXWTJHDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


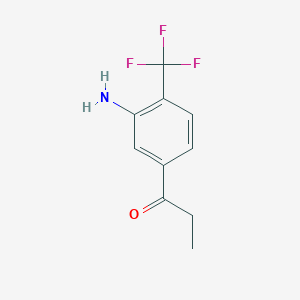
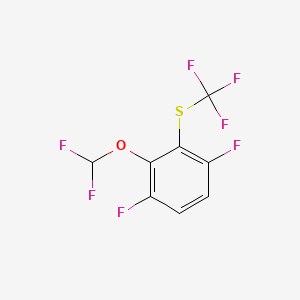
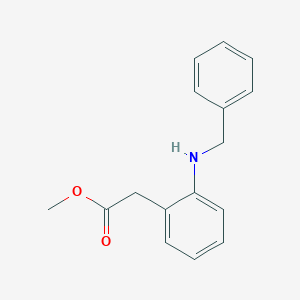
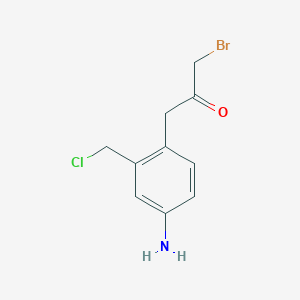
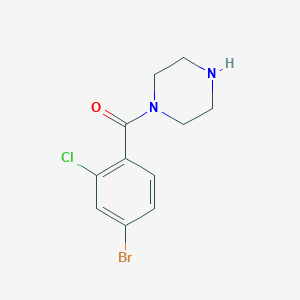
![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
